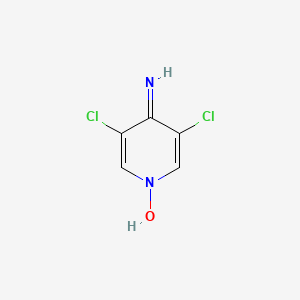

4-Amino-3,5-Dichlorpyridin-N-oxid

Übersicht

Beschreibung

The compound "4-Amino-3,5-dichloropyridine N-oxide" is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss "4-Amino-3,5-dichloropyridine N-oxide," they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of the compound . For instance, the synthesis of various substituted pyridine derivatives, including those with amino and nitro groups, as well as the formation of N-oxides, is discussed .

Synthesis Analysis

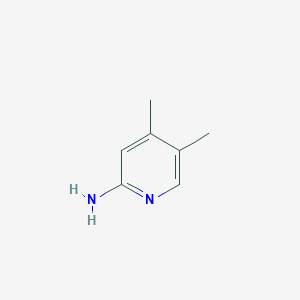

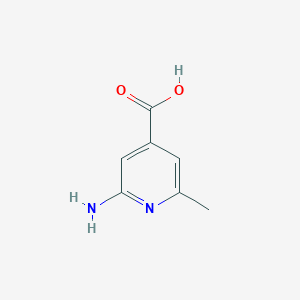

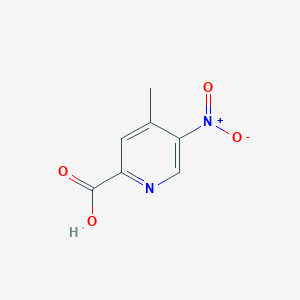

The synthesis of related compounds involves starting materials such as 2-chloropyridin-4-amine, which undergoes nitration to give dinitrated derivatives. These derivatives are then subjected to nucleophilic substitution reactions to yield various substituted pyridine derivatives . Similarly, the synthesis of stable isotopes of related compounds like 4-amino-3,5,6-trichloropicolinic acid involves a multi-step process starting from pentachloropyridine . These methods suggest that the synthesis of "4-Amino-3,5-dichloropyridine N-oxide" could potentially involve similar starting materials and reactions, including nitration and nucleophilic substitution, followed by oxidation to introduce the N-oxide functionality.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is influenced by the substituents present on the ring. For example, the presence of amino and nitro groups can lead to the formation of various solid forms, including hydrates and solvates, as seen in the co-crystallization of substituted salicylic acids with 4-aminopyridine . The molecular structure of "4-Amino-3,5-dichloropyridine N-oxide" would likely be influenced by the electron-withdrawing effects of the dichloro substituents and the electron-donating effect of the amino group, as well as the presence of the N-oxide group.

Chemical Reactions Analysis

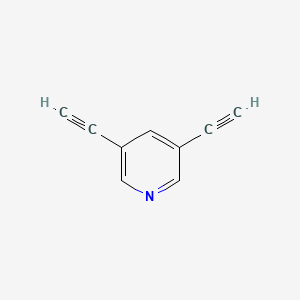

The reactivity of pyridine derivatives can vary significantly depending on the substituents. For instance, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions . Peroxy-acid oxidation of NN-disubstituted aminopyridines leads to rearrangements and the formation of NNO-trisubstituted hydroxylamines . These studies indicate that "4-Amino-3,5-dichloropyridine N-oxide" could participate in various chemical reactions, including nucleophilic additions and oxidations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are affected by their molecular structures. The presence of N-oxides, for example, can alter the compound's reactivity and stability . The crystalline structures of these compounds can exhibit diverse supramolecular synthons, which are influenced by the presence of other hydrogen-bonding interactions . The physical properties such as melting points, solubility, and crystalline forms of "4-Amino-3,5-dichloropyridine N-oxide" would be expected to be influenced by the dichloro and N-oxide groups, as well as intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Verunreinigung

4-Amino-3,5-Dichlorpyridin-N-Oxid ist als Verunreinigung des Medikaments Roflumilast bekannt, einem selektiven Phosphodiesterase-4 (PDE4)-Inhibitor, der als Antiasthmatika eingesetzt wird .

Organische Synthese

Pyridin-N-Oxide, einschließlich Derivaten wie this compound, werden als externe Oxidationsmittel in organischen Synthesereaktionen eingesetzt. Beispielsweise sind sie an der Gold(I)-katalysierten oxidativen Umlagerung von Propargylalkoholen zur Bildung von 1,3-Diketonen beteiligt .

Katalyse

In der Katalyse können Pyridin-N-Oxide verwendet werden, um Ketenspezies aus terminalen Alkinen in Gegenwart eines Rh(I)-Katalysators zu erzeugen, was ein wichtiger Schritt bei der Staudinger-Synthese von β-Lactamen ist .

Wirkmechanismus

Target of Action

4-Amino-3,5-dichloropyridine N-oxide is an impurity of the drug Roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. By inhibiting PDE4, Roflumilast increases cAMP levels, leading to a variety of downstream effects.

Mode of Action

As a PDE4 inhibitor, 4-Amino-3,5-dichloropyridine N-oxide likely interacts with its target by binding to the active site of the PDE4 enzyme, thereby preventing it from breaking down cAMP . This results in increased levels of cAMP within the cell.

Pharmacokinetics

Roflumilast is well-absorbed orally and is extensively metabolized in the liver, primarily by the CYP3A4 and CYP1A2 enzymes . The metabolites are then excreted in the urine and feces .

Result of Action

The molecular and cellular effects of 4-Amino-3,5-dichloropyridine N-oxide are likely to be similar to those of Roflumilast, given their similar structures and targets. Roflumilast has anti-inflammatory effects and is used to treat conditions like asthma . By increasing cAMP levels, it can reduce the release of inflammatory mediators from immune cells .

Action Environment

The action, efficacy, and stability of 4-Amino-3,5-dichloropyridine N-oxide can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP3A4 or CYP1A2 could affect the metabolism and therefore the effectiveness of this compound . Additionally, factors such as pH could potentially affect the stability of the compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dichloro-1-hydroxypyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFGYHCLUPWFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=N)C(=CN1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443348 | |

| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91872-02-5 | |

| Record name | 4-Amino-3,5-dichloropyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091872025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLOROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KH0SR06F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

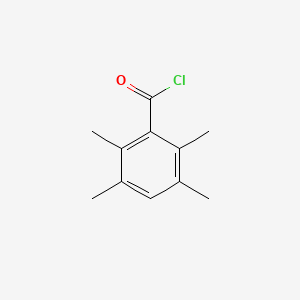

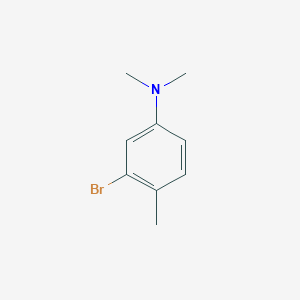

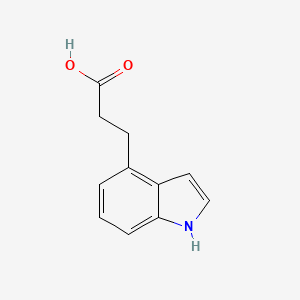

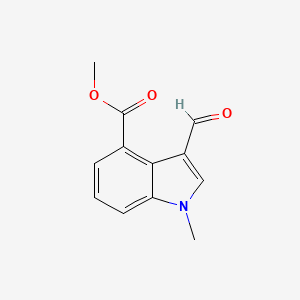

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.